
3-O-tert-Butyldimethylsilyl 7beta-hydroxy cholesterol-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-tert-Butyldimethylsilyl 7 is a compound that belongs to the class of tert-butyldimethylsilyl ethers. These compounds are widely used in organic synthesis as protecting groups for hydroxyl functionalities. The tert-butyldimethylsilyl group is known for its stability under various reaction conditions, making it a valuable tool in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-tert-Butyldimethylsilyl 7 typically involves the reaction of tert-butyldimethylsilyl chloride with an alcohol in the presence of a base. The reaction proceeds as follows:
(Me3C)Me2SiCl+ROH→(Me3C)Me2SiOR+HCl
In this reaction, tert-butyldimethylsilyl chloride reacts with the alcohol (ROH) to form the tert-butyldimethylsilyl ether (Me₃C)Me₂SiOR and hydrochloric acid (HCl). Common bases used in this reaction include imidazole and pyridine .
Industrial Production Methods
Industrial production of tert-butyldimethylsilyl ethers often involves large-scale reactions using similar conditions as described above. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Analyse Des Réactions Chimiques
Types of Reactions
3-O-tert-Butyldimethylsilyl 7 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur with reagents such as lithium reagents (RLi) and Grignard reagents (RMgX).
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄, CrO₃/pyridine
Reduction: LiAlH₄, NaBH₄
Substitution: RLi, RMgX, RCuLi
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
3-O-tert-Butyldimethylsilyl 7 has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of nucleoside analogs and other biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-O-tert-Butyldimethylsilyl 7 involves the formation of a stable silyl ether linkage. The tert-butyldimethylsilyl group protects the hydroxyl functionality by forming a covalent bond with the oxygen atom. This protection prevents unwanted reactions at the hydroxyl site during subsequent synthetic steps. The silyl ether can be selectively cleaved under mild acidic or basic conditions to regenerate the free hydroxyl group .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl ethers: Less stable compared to tert-butyldimethylsilyl ethers.
Triisopropylsilyl ethers: More sterically hindered, providing greater protection but requiring harsher conditions for cleavage.
tert-Butyldiphenylsilyl ethers: Offer similar stability but are bulkier, affecting the overall reactivity and selectivity.
Uniqueness
3-O-tert-Butyldimethylsilyl 7 is unique due to its balance of stability and ease of removal. It provides robust protection for hydroxyl groups while allowing for selective deprotection under mild conditions. This makes it a versatile and valuable tool in synthetic organic chemistry.
Propriétés
Formule moléculaire |
C33H60O2Si |
|---|---|
Poids moléculaire |
524.0 g/mol |
Nom IUPAC |
(3S,7R,8S,9S,10R,13R,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-ol |
InChI |
InChI=1S/C33H60O2Si/c1-22(2)12-11-13-23(3)26-14-15-27-30-28(17-19-33(26,27)8)32(7)18-16-25(20-24(32)21-29(30)34)35-36(9,10)31(4,5)6/h21-23,25-30,34H,11-20H2,1-10H3/t23-,25+,26-,27+,28+,29+,30+,32+,33-/m1/s1/i1D3,2D3,22D |
Clé InChI |
WLFQNJGCACWKOY-AHYYKKJWSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C(C)(C)C)C)O)C)C([2H])([2H])[2H] |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



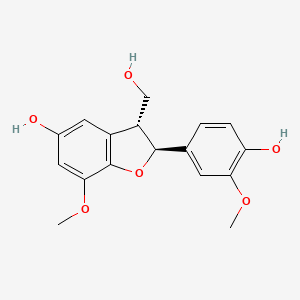
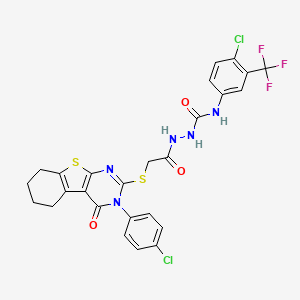
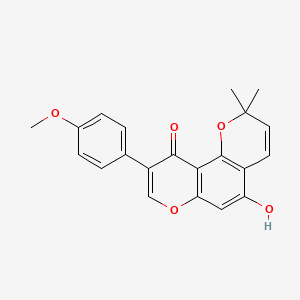

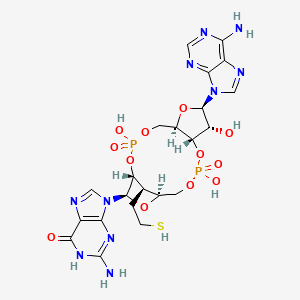
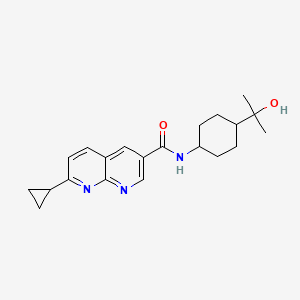


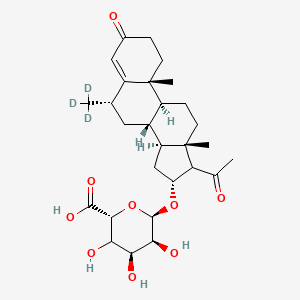

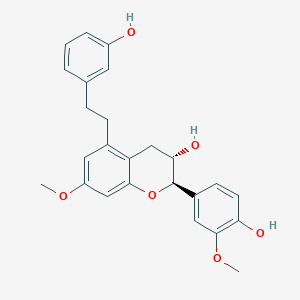

![[(2R,3S,4S,5R,6S)-6-[[(1S,5S,6R,8R,10R)-6-[2-(1-carbamimidoyl-2,5-dihydropyrrol-3-yl)ethylcarbamoyl]-12-hydroxy-7-[(2R,3S)-2-[[(2S)-2-methoxy-3-sulfooxypropanoyl]amino]-3-methylpentanoyl]-3-oxo-2-oxa-4,7-diazatricyclo[6.3.1.01,5]dodecan-10-yl]oxy]-5-hexanoyloxy-3,4-dihydroxyoxan-2-yl]methyl hexanoate](/img/structure/B12411277.png)
